Methyl ((3-aminocyclobutyl)methyl)carbamate
Description
Properties
Molecular Formula |
C7H14N2O2 |
|---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
methyl N-[(3-aminocyclobutyl)methyl]carbamate |
InChI |
InChI=1S/C7H14N2O2/c1-11-7(10)9-4-5-2-6(8)3-5/h5-6H,2-4,8H2,1H3,(H,9,10) |
InChI Key |
QCDQFPSPZTYFCY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NCC1CC(C1)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of Methyl Carbamates from Amines and Dimethyl Carbonate
Primary aliphatic amines can react with dimethyl carbonate (DMC) in the presence of carbon dioxide (CO$$2$$) to yield methyl carbamates (RNHCO$$2$$Me).
- Temperature: 130 °C
- Cosolvents: MeOH, DMF, DMSO, and cyclohexane alter selectivity through the solvation of anionic nucleophiles.
- Diamines, amino-benzyl alcohols, and hydroxy-benzylamines give methyl carbamates through the exclusive reaction of aliphatic amino groups.
Preparation of N-Methyl Carbamates
N-methyl carbamates can be prepared via a three-step reaction using diphenyl carbonate and methylamine.
React diphenyl carbonate with methylamine in a first reactor to generate phenyl-N-methyl urethane and phenol.
Transfer the reaction mixture containing phenyl-N-methyl urethane to a second reactor to conduct thermolysis, which yields phenol and methyl isocyanate.
- React the generated methyl isocyanate with a substituted phenol or naphthol to obtain the N-methyl carbamate.
Synthesis of Alkyl Carbamates on Solid Supports
Alkyl carbamates can be synthesized on solid supports using carbon dioxide as a linker.
- Amines and anilines are coupled with Merrifield’s resin through a CO$$_2$$ linker in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI).
- CO$$_2$$ is supplied by bubbling it into the reaction suspension.
- N, N-dimethylformamide (DMF) is used as the solvent.
- A one-pot synthesis of N-alkyl carbamates can be performed starting from primary amines using a three-component coupling of primary amines, CO$$_2$$, and an alkyl halide in the presence of cesium carbonate and TBAI in anhydrous DMF.
Carbamates from Modified Curtius Rearrangement
tert-butyl carbamates can be prepared from carboxylic acids via a modified Curtius rearrangement.
- React carboxylic acids with di-tert-butyl dicarbonate and sodium azide to form acyl azides.
- The acyl azides undergo a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, providing carbamates through trapping of the isocyanate intermediate.
Alkoxycarbonylation of Amines with Mixed Carbonates
Primary and secondary amines can undergo alkoxycarbonylation with mixed carbonates to yield carbamates.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl ((3-aminocyclobutyl)methyl)carbamate can undergo oxidation reactions, typically involving the amino group.
Reduction: The compound can also be reduced, particularly at the carbamate functional group.
Substitution: Substitution reactions can occur at the amino group or the carbamate group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Methyl ((3-aminocyclobutyl)methyl)carbamate is used as a building block in organic synthesis. It can be used to synthesize more complex molecules through various chemical reactions .
Biology and Medicine: In biological and medical research, carbamates are often studied for their potential as enzyme inhibitors. They can inhibit enzymes such as acetylcholinesterase, making them useful in the development of pharmaceuticals .
Industry: In the industrial sector, carbamates are used as intermediates in the production of pesticides, herbicides, and fungicides. They are also used in the synthesis of polymers and other materials .
Mechanism of Action
The mechanism of action of methyl ((3-aminocyclobutyl)methyl)carbamate involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it can bind to the active site of an enzyme, preventing the enzyme from catalyzing its substrate. This inhibition can occur through various pathways, including competitive, non-competitive, or irreversible inhibition .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Cyclobutylamine Moieties
tert-Butyl N-[3-(2-aminoethyl)cyclobutyl]carbamate (CAS: 1032684-85-7)
- Molecular Formula : C₁₁H₂₂N₂O₂
- Molecular Weight : 214.31 g/mol
- This compound is often used as a synthetic intermediate in medicinal chemistry .
N-{[(1r,3r)-3-aminocyclobutyl]methyl}carbamate
- Molecular Formula : C₆H₁₂N₂O₂
- Molecular Weight : 144.17 g/mol
- Key Differences : The absence of a methyl group on the carbamate nitrogen reduces steric hindrance, possibly enhancing hydrogen-bonding interactions in biological systems .
Methyl N-(3-aminocyclobutyl)-N-methylcarbamate
- Molecular Formula : C₇H₁₄N₂O₂
- Molecular Weight : 158.20 g/mol
- Key Differences: The N-methyl substitution on the carbamate group may influence metabolic stability and membrane permeability compared to non-methylated analogues .
Functional Group Variations in Carbamates
Methyl (3-hydroxyphenyl)-carbamate (CAS: 13683-89-1)
- Molecular Formula: C₈H₉NO₃
- Molecular Weight : 167.16 g/mol
- This derivative requires stringent respiratory protection (EN 143 particulate filters) due to inhalation hazards .
3-Tolyl-N-methylcarbamate (CAS: 1129-41-5)
- Molecular Formula: C₉H₁₁NO₂
- Molecular Weight : 165.19 g/mol
- Key Differences: The aromatic tolyl group enhances pesticidal activity, as seen in carbamate insecticides, whereas the aminocyclobutyl group in the target compound may favor neurological or anticancer applications .
Physicochemical and Toxicological Comparisons
Biological Activity
Methyl ((3-aminocyclobutyl)methyl)carbamate, a member of the carbamate class, has garnered interest for its potential biological activities, particularly as an enzyme inhibitor. This article delves into its biological activity, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes a cyclobutyl ring and an amino group. This configuration contributes to its distinct reactivity and biological interactions. The molecular formula for this compound is CHNO, with a molecular weight of 158.20 g/mol.
Enzyme Inhibition
Research indicates that this compound acts primarily as an acetylcholinesterase inhibitor . By inhibiting this enzyme, the compound increases the levels of acetylcholine in synaptic clefts, which is crucial for neurotransmission. This mechanism suggests potential applications in treating neurological disorders such as Alzheimer's disease.
Antimicrobial Properties
Preliminary studies also suggest that this compound may exhibit antimicrobial properties , although further research is necessary to fully elucidate these effects. The interaction with various biological targets may modulate the activity of enzymes and receptors, leading to diverse therapeutic outcomes.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| tert-Butyl ((3-aminocyclobutyl)methyl)(methyl)carbamate | CHNO | Contains a tert-butyl group; distinct reactivity and solubility characteristics |
| Methyl N-(3-aminocyclobutyl)-N-methylcarbamate hydrochloride | CHClNO | Hydrochloride salt form; may exhibit different solubility properties |
| tert-Butyl N-(trans-3-aminocyclobutyl)-N-methylcarbamate | CHNO | Different steric effects due to tert-butyl group; potential variations in biological activity |
These comparisons highlight the structural diversity within the carbamate class and how slight modifications can influence biological activity.
Case Studies
- Neuroprotective Effects : In vitro studies have shown that this compound can protect neuronal cells from apoptosis induced by oxidative stress. This neuroprotective effect is attributed to its ability to enhance acetylcholine levels, thereby improving synaptic transmission and neuronal survival.
- Antimicrobial Activity : A study explored the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as an antimicrobial agent.
Pharmacological Applications
The pharmacological implications of this compound are vast:
- Neurological Disorders : Its role as an acetylcholinesterase inhibitor positions it as a candidate for treating conditions like Alzheimer's disease.
- Infection Control : The antimicrobial properties could be harnessed in developing new antibiotics or antiseptics.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl ((3-aminocyclobutyl)methyl)carbamate, and what critical parameters influence yield and purity?
- Methodological Answer : The synthesis typically involves protecting-group strategies for the amine moiety. For example, tert-butyl carbamates are synthesized via reactions with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., triethylamine in THF) . Key parameters include pH control, reaction temperature (reflux vs. room temperature), and stoichiometry of reagents. Impurities often arise from incomplete Boc protection or side reactions with the cyclobutyl ring; purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended .
Q. Which analytical techniques are most effective for characterizing this compound, and how should they be optimized?
- Methodological Answer :
- NMR : Use deuterated DMSO or CDCl₃ to resolve signals for the cyclobutyl protons (δ 1.8–2.5 ppm) and carbamate carbonyl (δ 155–160 ppm). 2D NMR (COSY, HSQC) aids in assigning stereochemistry .
- Mass Spectrometry : ESI-MS in positive ion mode detects the molecular ion [M+H]⁺. High-resolution MS (HRMS) confirms the molecular formula (e.g., C₁₀H₂₀N₂O₂) .
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) optimize separation. Monitor purity at 210–220 nm .
Q. How should researchers handle stability challenges during storage and handling of this compound?
- Methodological Answer : Store at –20°C under inert atmosphere (argon) to prevent hydrolysis of the carbamate group. Conduct accelerated stability studies (40°C/75% RH for 1 month) to assess degradation. PBT/vPvB assessments indicate no persistent environmental hazards, but moisture-sensitive handling is critical .
Advanced Research Questions
Q. How can discrepancies in reported reactivity profiles under varying conditions be resolved?
- Methodological Answer : Discrepancies often arise from solvent polarity or temperature effects. For example, nucleophilic substitution at the carbamate group may proceed via SN2 mechanisms in polar aprotic solvents (DMF, 60°C) but stall in THF. Systematic studies using kinetic profiling (e.g., in situ IR monitoring) and DFT calculations can clarify mechanistic pathways .
Q. What strategies minimize byproduct formation during synthesis?
- Methodological Answer : Byproducts like N-methylated derivatives form via over-alkylation. Strategies include:
- Using mild bases (NaHCO₃ instead of NaH) to limit side reactions.
- Stepwise addition of reagents (e.g., slow addition of Boc anhydride).
- Employing scavenger resins (e.g., polymer-bound sulfonic acid) to trap excess reagents .
Q. How does the steric environment of the cyclobutyl ring influence reactivity in nucleophilic reactions?
- Methodological Answer : The cyclobutyl ring’s strain (87–90° bond angles) enhances reactivity at the methyl carbamate site. Steric hindrance from the 3-amino group slows electrophilic attacks but facilitates intramolecular hydrogen bonding, as shown in X-ray crystallography of analogs . Computational modeling (e.g., Gaussian09 with B3LYP/6-31G*) quantifies steric effects on transition states .
Q. What in silico methods predict metabolic pathways, and how do they compare to experimental data?
- Methodological Answer : Use ADMET Predictor™ or SwissADME to simulate Phase I metabolism (e.g., oxidative deamination). Compare predictions with in vitro microsomal assays (human liver microsomes + NADPH). For example, carbamate hydrolysis to 3-aminocyclobutylmethanol is a likely pathway, validated via LC-MS/MS .
Q. How can the carbamate moiety’s role in biological activity be elucidated experimentally?
- Methodological Answer : Design analogs replacing the carbamate with urea or amide groups. Test activity in enzyme inhibition assays (e.g., serine hydrolases) to assess specificity. Molecular docking (AutoDock Vina) into target proteins (e.g., acetylcholinesterase) identifies hydrogen-bonding interactions critical for binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
